![molecular formula C14H23N3 B5291320 N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine](/img/structure/B5291320.png)
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine, also known as MPPE, is a chemical compound that belongs to the class of psychoactive substances. The compound is synthesized through a series of chemical reactions and has been found to have a range of potential applications in scientific research. In
Wirkmechanismus
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine acts as a selective dopamine D3 receptor antagonist. This means that it blocks the activity of dopamine at the D3 receptor, which is involved in the regulation of reward and motivation. By blocking the activity of dopamine at this receptor, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine reduces the reinforcing effects of drugs of abuse and may have potential as a treatment for addiction.
Biochemical and Physiological Effects:
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to have a range of biochemical and physiological effects. In animal studies, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to reduce the reinforcing effects of drugs of abuse, including cocaine and methamphetamine. N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has also been found to reduce the locomotor activity of animals, indicating a potential sedative effect. In addition, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to reduce the release of dopamine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine in lab experiments is that it has a high degree of selectivity for the dopamine D3 receptor. This means that it is less likely to have off-target effects, which can be a problem with other compounds that target dopamine receptors. However, one limitation of using N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine is that it has relatively low potency, which means that high concentrations of the compound may be needed to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine. One area of research is in the development of more potent compounds that target the dopamine D3 receptor. Another area of research is in the development of compounds that target other neurotransmitter systems, such as the glutamate system, which may have implications for the treatment of psychiatric disorders such as depression and anxiety. Finally, there is a need for further research on the safety and efficacy of N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine in humans, which will be important for the development of new treatments for addiction and other neurological disorders.
In conclusion, N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. The compound acts as a selective dopamine D3 receptor antagonist and has been found to have a range of biochemical and physiological effects. While there are advantages and limitations to using N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine in lab experiments, there are several future directions for research that may lead to the development of new treatments for addiction and other neurological disorders.
Synthesemethoden
The synthesis of N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine involves a series of chemical reactions. The first step involves the reaction between pyridine-4-carboxylic acid and piperidine to form 1-piperidin-4-ylpyridine-4-carboxylic acid. The next step involves the reaction of this compound with N-methyl-4-bromobenzylamine to form N-methyl-N-(4-bromobenzyl)-1-piperidin-4-ylpyridine-4-carboxamide. The final step involves the reduction of this compound using sodium borohydride to form N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to have a range of potential applications in scientific research. One area of research where N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been studied is in the field of neuroscience. N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has been found to have an effect on the release of dopamine in the brain, which has implications for the treatment of neurological disorders such as Parkinson's disease. N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine has also been studied as a potential treatment for addiction, as it has been found to reduce the reinforcing effects of drugs of abuse.
Eigenschaften
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)-1-pyridin-4-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-12(14-5-9-16-10-6-14)17(2)11-13-3-7-15-8-4-13/h5-6,9-10,12-13,15H,3-4,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMCVJQZJCLSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N(C)CC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.